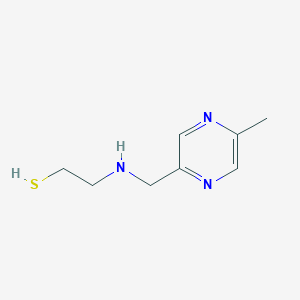

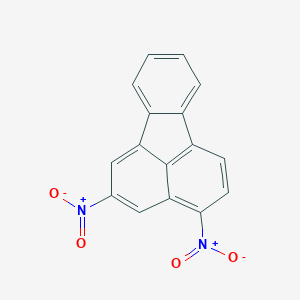

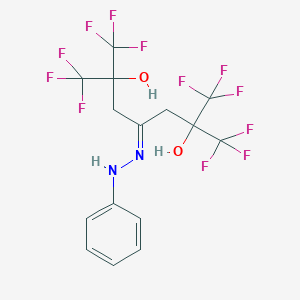

![molecular formula C28H18O2 B034698 [4,4'-Biphenanthrene]-3,3'-diol CAS No. 100780-04-9](/img/structure/B34698.png)

[4,4'-Biphenanthrene]-3,3'-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[4,4'-Biphenanthrene]-3,3'-diol (BPAD) is a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. BPAD is a highly stable and rigid molecule that possesses unique electronic and optical properties, making it an attractive candidate for a range of applications.

Mechanism of Action

The mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol as an anticancer agent is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria into the cytosol, which triggers a cascade of events that ultimately leads to cell death.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4,4'-Biphenanthrene]-3,3'-diol in lab experiments is its stability and rigidity. This compound is a highly stable molecule that is resistant to degradation, making it an ideal candidate for long-term studies. Additionally, this compound has unique electronic and optical properties that make it a useful tool for studying the properties of materials.

However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, this compound is a relatively expensive compound, which can limit its use in some studies.

Future Directions

There are several future directions for the study of [4,4'-Biphenanthrene]-3,3'-diol. One potential direction is the development of novel materials based on this compound for use in electronic and optoelectronic devices. Another direction is the study of this compound as a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound as an anticancer agent and to develop more effective treatment strategies.

Conclusion

In conclusion, this compound (this compound) is a highly stable and rigid molecule that has potential applications in various fields, including material science, environmental remediation, and biomedical research. This compound can be synthesized via several methods, with the McMurry coupling method being the most commonly used. This compound has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent. However, further research is needed to fully understand the mechanism of action of this compound and to develop more effective treatment strategies.

Synthesis Methods

[4,4'-Biphenanthrene]-3,3'-diol can be synthesized via several methods, including Suzuki coupling, Stille coupling, and McMurry coupling. Among these methods, the McMurry coupling method is the most commonly used for this compound synthesis. This method involves the reaction of two equivalents of 4-bromo-1,1'-biphenyl with sodium in the presence of titanium tetrachloride and zinc. The resulting product is then oxidized using potassium permanganate to yield this compound.

Scientific Research Applications

[4,4'-Biphenanthrene]-3,3'-diol has been extensively studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. In material science, this compound has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. These materials have potential applications in the development of organic light-emitting diodes, field-effect transistors, and solar cells.

In environmental remediation, this compound has been studied for its ability to remove pollutants from contaminated soil and water. This compound has been shown to effectively adsorb polycyclic aromatic hydrocarbons (PAHs), which are a class of pollutants commonly found in contaminated sites.

In biomedical research, this compound has been studied for its potential as an anticancer agent. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

CAS RN |

100780-04-9 |

|---|---|

Molecular Formula |

C28H18O2 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

4-(3-hydroxyphenanthren-4-yl)phenanthren-3-ol |

InChI |

InChI=1S/C28H18O2/c29-23-15-13-19-11-9-17-5-1-3-7-21(17)25(19)27(23)28-24(30)16-14-20-12-10-18-6-2-4-8-22(18)26(20)28/h1-16,29-30H |

InChI Key |

NBWRXHUVCCXVBP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |

synonyms |

4,4-Biphenanthrene-3,3-diol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

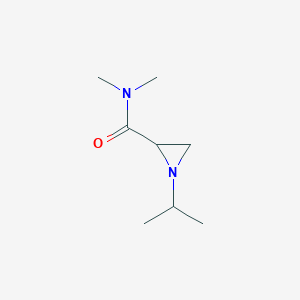

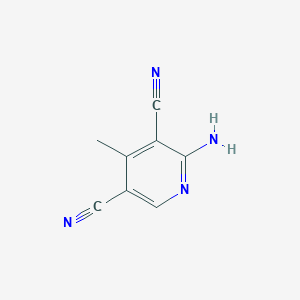

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)